REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[CH:6][C:5]=1C1C=CC=CC=1)[CH2:2][CH3:3].ClCCl.CN(C)C(Cl)=O.[C:26](=O)([O-:28])[O-:27].[K+].[K+]>Cl>[CH2:1]([C:4]1[CH:5]=[CH:6][N:7]=[C:8]([C:26]([OH:28])=[O:27])[CH:9]=1)[CH2:2][CH3:3] |f:3.4.5|
|
Name
|
4-propyl-(3-phenyl)pyridine-N-Oxide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C(C=[N+](C=C1)[O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (100 mL)
|
Type
|
CUSTOM
|
Details
|
The crude product obtained on removal of solvent
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Removal of acid
|
Type
|
CUSTOM
|
Details
|
followed by crystallization of the crude product from acetonitrile
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC(=NC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |